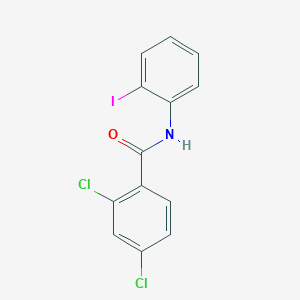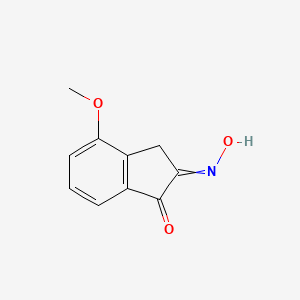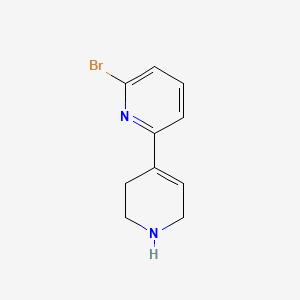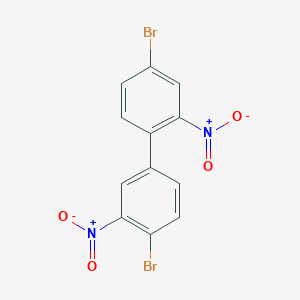![molecular formula C15H13N3O2S B11713873 N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine](/img/structure/B11713873.png)
N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that contains a furan ring, a thiazole ring, and a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves the condensation of furan-2-carbaldehyde with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with the addition of a few drops of concentrated hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The biological activity of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole exhibits unique properties due to the presence of the methoxy group on the phenyl ring. This substitution can enhance its biological activity and alter its physicochemical properties, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C15H13N3O2S |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9- |
InChI-Schlüssel |
DUWWCFGIRJNKHY-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)




![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)

![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)

![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
